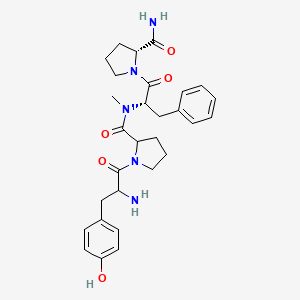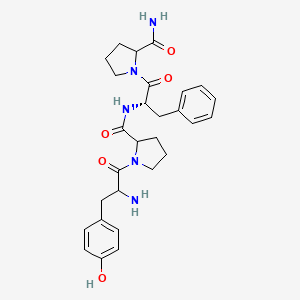
Tyr-Pro-L-Phe-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a nonenkephalin opioid peptide that exhibits high selectivity for mu-opioid receptors . This compound is of significant interest due to its potent analgesic properties and its role in pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-L-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve the use of enzymatic methods to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-L-Phe-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Amino acid substitution is achieved through SPPS by incorporating different amino acids during synthesis.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, which can exhibit altered receptor binding affinities and biological activities .
Scientific Research Applications
Tyr-Pro-L-Phe-Pro-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in receptor binding and signal transduction pathways.
Medicine: Explored for its analgesic properties and potential use in pain management therapies.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Tyr-Pro-L-Phe-Pro-NH2 exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesia. The compound’s interaction with the receptor involves specific amino acid residues that facilitate high-affinity binding and activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tyr-Pro-NMePhe-D-Pro-NH2 (PL017): A potent mu-agonist with similar analgesic properties.
Tyr-Pro-Trp-Phe-NH2 (Endomorphin-1): Another opioid peptide with high affinity for mu-opioid receptors.
Tyr-Pro-Phe-Val-NH2 (Valmuceptin): A synthetic analog with opioid activity.
Uniqueness
Tyr-Pro-L-Phe-Pro-NH2 is unique due to its high selectivity for mu-opioid receptors and its potent analgesic effects. Its structure allows for specific interactions with the receptor, making it a valuable compound for pain management research .
Properties
Molecular Formula |
C28H35N5O5 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23?,24?/m0/s1 |
InChI Key |
LSQXZIUREIDSHZ-REDCPHJYSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


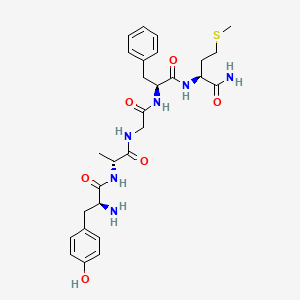

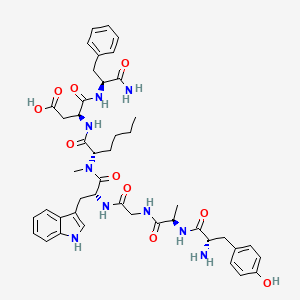

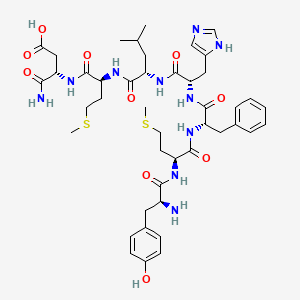
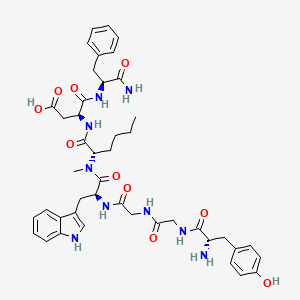


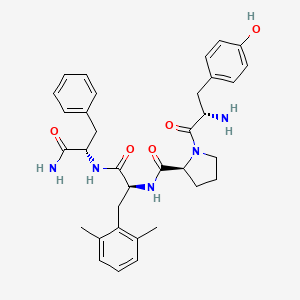
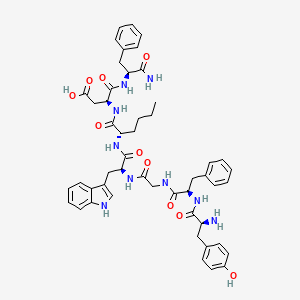
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)
![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)
